molecular formula C12H12N2O B13258822 3-{[(Pyridin-3-yl)amino]methyl}phenol

3-{[(Pyridin-3-yl)amino]methyl}phenol

Cat. No.: B13258822
M. Wt: 200.24 g/mol
InChI Key: OODCZBUUWQXVSJ-UHFFFAOYSA-N
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Description

3-{[(Pyridin-3-yl)amino]methyl}phenol is an organic compound that features a phenol group substituted with a pyridin-3-ylamino methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Pyridin-3-yl)amino]methyl}phenol can be achieved through several methods. One common approach involves the reaction of pyridin-3-ylamine with formaldehyde and phenol under acidic conditions. This Mannich reaction results in the formation of the desired compound. Another method involves the use of magnesium oxide nanoparticles as a catalyst to facilitate the reaction between pyridin-3-ylamine and phenol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Mannich reactions, where the reagents are combined in a controlled environment to ensure high yield and purity. The use of catalysts such as magnesium oxide nanoparticles can enhance the efficiency of the reaction and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-{[(Pyridin-3-yl)amino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyridin-3-ylamino group can be reduced to form corresponding amines.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Halogenated or nitrated phenols

Scientific Research Applications

3-{[(Pyridin-3-yl)amino]methyl}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(Pyridin-3-yl)amino]methyl}phenol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound can also modulate receptor activity by binding to receptor sites and altering their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(Pyridin-3-yl)amino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

3-[(pyridin-3-ylamino)methyl]phenol

InChI

InChI=1S/C12H12N2O/c15-12-5-1-3-10(7-12)8-14-11-4-2-6-13-9-11/h1-7,9,14-15H,8H2

InChI Key

OODCZBUUWQXVSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)CNC2=CN=CC=C2

Origin of Product

United States

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